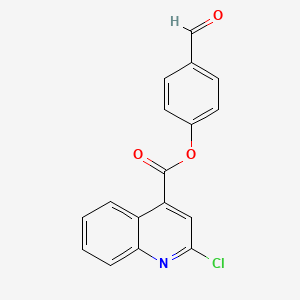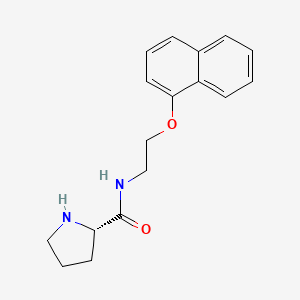![molecular formula C21H22N4O3 B7645568 N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPPO is a small molecule that belongs to the class of oxamides and has a molecular weight of 401.5 g/mol.
Mécanisme D'action
The mechanism of action of N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are involved in inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide in lab experiments is its relatively low toxicity. This compound has been found to have low toxicity in vitro and in vivo. Additionally, this compound is stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions for in vitro studies.
Orientations Futures
There are several future directions for research on N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific signaling pathways that are modulated by this compound. Additionally, further studies could be conducted to investigate the potential therapeutic uses of this compound in various diseases, such as cancer and inflammatory disorders. Finally, research could be conducted to investigate the potential side effects of this compound and its long-term safety profile.
Méthodes De Synthèse
The synthesis of N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide involves the reaction of 4-methylphenol, 4-bromoanisole, 3-pyrazol-1-ylpropan-1-amine, and oxalyl chloride in the presence of triethylamine and dichloromethane. The reaction takes place at room temperature and yields this compound as a white solid in good yield. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anticancer, anti-inflammatory, and antifungal properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-16-4-8-18(9-5-16)28-19-10-6-17(7-11-19)24-21(27)20(26)22-12-2-14-25-15-3-13-23-25/h3-11,13,15H,2,12,14H2,1H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOJZKXWJVAICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

